Neophyl chloride

Descripción general

Descripción

Métodos De Preparación

Neophyl chloride can be synthesized through several methods:

Nucleophilic Substitution Reaction: The first synthesis was achieved by Haller and Ramart from neophyl alcohol using thionyl chloride as the chlorinating agent. [ \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{Cl} + \text{HCl} + \text{SO}_2 ]

Electrophilic Aromatic Substitution: It can also be prepared on a large scale from benzene and methallyl chloride using sulfuric acid as the catalyst. [ \text{H}_2\text{C}=\text{C}(\text{CH}_3)\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{Cl} ]

Free Radical Halogenation: Another method involves the free radical halogenation of tert-butylbenzene using various chlorine donors.

Análisis De Reacciones Químicas

Formation of Organolithium Reagents

Neophyl chloride reacts with lithium metal to form neophyl lithium (C₆H₅C(CH₃)₂CH₂Li), a stable organolithium compound. This reaction occurs under inert conditions in tetrahydrofuran (THF) at low temperatures (−65°C) :

Reaction :

Key Findings :

-

Phenyl Migration : Competing with direct Li insertion, a radical-mediated phenyl migration occurs, producing 1,1-dimethyl-2-phenylethyl-lithium as a minor product .

-

Steric Effects : The neopentyl structure impedes backside attack, favoring single-electron transfer (SET) mechanisms over classical Sₙ2 pathways .

Radical Rearrangements (Neophyl Rearrangement)

This compound undergoes radical-induced 1,2-phenyl migration under specific conditions. This rearrangement, first observed in Grignard reactions, involves homolytic cleavage of the C–Cl bond :

Mechanism :

-

Radical initiation via CoCl₂ catalysis or thermal decomposition.

-

Formation of neophyl radical (C₆H₅C(CH₃)₂CH₂).

-

1,2-phenyl migration to generate a tertiary radical.

-

Termination via hydrogen abstraction or coupling.

Kinetic Data :

| Temperature (K) | Rate Constant (s⁻¹) |

|---|---|

| 298 | 764 |

| 373 | 4.3 × 10⁴ |

The rearrangement is temperature-dependent, with higher rates at elevated temperatures . Major products include isobutylbenzene and β,β-dimethylstyrene .

Transition Metal-Catalyzed Reactions

This compound participates in palladium-catalyzed C–H activation reactions. For example:

Cyclometalation with Pd³⁺ Complexes :

-

[(MeN₄)PdIII(neophyl)Cl]PF₆ undergoes acetate-assisted C(sp²)–H bond activation, yielding cyclometalated palladacycles .

Key Steps :

-

Ligand exchange (Cl⁻ → OAc⁻).

-

Axial amine dissociation.

Applications :

Reactions with Manganese Salts

In the presence of MnCl₂, this compound forms intermediates that react with acyl chlorides:

Example Reaction :

-

Neophylmagnesium chloride + MnCl₂ → Manganese-coordinated intermediate.

-

Addition of propionyl chloride at 0°C yields esterified products after workup .

Conditions :

Stability and Competing Pathways

Steric Hindrance :

Dominant Pathways :

Aplicaciones Científicas De Investigación

Neophyl chloride has several applications in scientific research:

Organic Synthesis: It is used to form neophyl lithium, which is valuable in organic synthesis for creating carbon-carbon bonds.

Radical Chemistry: The compound is involved in radical aryl migration reactions, which are important for developing new synthetic methodologies.

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mecanismo De Acción

The unique structure of neophyl chloride, specifically its neopentyl halide configuration, makes it resistant to typical nucleophilic substitution and elimination reactions. This resistance is due to steric interactions from the branching of the β-carbon, which prevents a backside attack on the α-carbon . Additionally, β-hydride elimination does not occur because the β positions lack hydrogens .

Comparación Con Compuestos Similares

Neophyl chloride can be compared to other similar compounds such as:

tert-Butylbenzene: Similar in structure but lacks the chlorine atom, making it less reactive in certain nucleophilic substitution reactions.

Benzyl Chloride: Unlike this compound, benzyl chloride undergoes SN₂ reactions more readily due to less steric hindrance.

Methallyl Chloride: Used in the synthesis of this compound, it has a similar structure but different reactivity due to the presence of a double bond.

This compound’s unique resistance to common substitution and elimination reactions, along with its ability to form useful organolithium reagents, makes it a valuable compound in various fields of chemistry and industry.

Actividad Biológica

Neophyl chloride, a compound derived from chlorinated biphenyls, has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its toxicological effects, antimicrobial properties, and implications for human health.

- Chemical Formula : CHCl

- Molar Mass : 228.29 g/mol

This compound belongs to a class of compounds that have been studied for their environmental persistence and potential health risks.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Genotoxicity : Studies have shown that chlorinated biphenyls, including this compound, can induce DNA damage. For example, in vitro assays have demonstrated that these compounds can cause mutations in bacterial strains such as Salmonella typhimurium and affect mammalian cells' DNA repair mechanisms .

- Antimicrobial Activity : Initial findings suggest that this compound may exhibit antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, indicating a potential for similar activity .

- Endocrine Disruption : Chlorinated compounds are often studied for their endocrine-disrupting potential. Evidence suggests that this compound may interfere with hormonal signaling pathways, impacting reproductive health and development in exposed organisms .

Study 1: Genotoxic Effects in Mammalian Cells

A study evaluated the mutagenic potential of this compound using the Ames test, which assesses the mutation frequency in Salmonella strains. Results indicated that this compound significantly increased mutation rates compared to control samples, suggesting its potential as a genotoxic agent .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various chlorinated compounds, this compound was tested against E. coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Genotoxicity | Induces mutations in Salmonella typhimurium |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Endocrine Disruption | Potential interference with hormonal pathways |

Toxicological Implications

The biological activity of this compound raises concerns regarding its safety profile:

- Environmental Persistence : As a chlorinated compound, this compound is resistant to degradation, leading to accumulation in ecosystems.

- Human Health Risks : Exposure to this compound is associated with adverse health outcomes, including reproductive toxicity and carcinogenicity. Regulatory agencies emphasize the need for careful assessment of exposure risks in occupational settings .

Propiedades

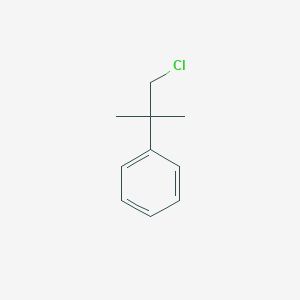

IUPAC Name |

(1-chloro-2-methylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXXUUPUQXSUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027167 | |

| Record name | Neophyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-40-2 | |

| Record name | Neophyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neophyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neophyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neophyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-chloro-1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neophyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-1,1-dimethylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF6E0410NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway observed when 1-chloro-2-methyl-2-phenylpropane (neophyl chloride) undergoes molecular elimination in a gaseous phase?

A1: Research indicates that the predominant pathway for the molecular elimination of this compound in the gas phase involves a Wagner-Meerwein phenyl migration. [] This rearrangement process, occurring at temperatures between 420-475 °C, suggests an intimate ion-pair type of mechanism. [] You can find more details on this study here: .

Q2: How does the phenyl substituent in this compound and its derivative, 1-chloro-2,2-dimethyl-3-phenylpropane, influence their reactivity in electron transfer reactions?

A2: Theoretical studies utilizing B3LYP and MP2 calculations suggest that the phenyl substituent in both this compound and 1-chloro-2,2-dimethyl-3-phenylpropane plays a crucial role in their reactivity during electron transfer processes. [] The differing positions of the phenyl group in these compounds influence the C-Cl bond strength and the stability of the radical formed after bond cleavage, ultimately affecting their reactivity. [] This research provides valuable insights into the impact of structural modifications on reactivity: .

Q3: Can this compound undergo reductive dehalogenation, and if so, what reagent can facilitate this reaction?

A3: Yes, this compound can undergo homolytic reductive dehalogenation. [] Researchers have successfully achieved this transformation using lithium aluminum hydride (LiAlH4) in the presence of di-t-butyl peroxide and light. [] This method offers a way to remove the halogen atom from this compound, leading to the formation of the corresponding hydrocarbon. You can explore the details of this study here: .

Q4: What happens when this compound reacts with lithium in tetrahydrofuran at low temperatures?

A4: When researchers reacted this compound with lithium in tetrahydrofuran at a low temperature of -65°C, they observed the formation of 2-methyl-2-phenylpropyl-lithium. [] Interestingly, the reaction also yielded a noticeable amount of 1,1-dimethyl-2-phenylethyl-lithium, indicating a rearrangement process during the reaction. [] This finding highlights the complexity of reactions involving this compound and the potential for unexpected product formation. For more information, please refer to: .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.